

# how to interpret unexpected results with GSK8814

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## Compound of Interest

Compound Name: GSK8814

Cat. No.: B607871

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## Technical Support Center: GSK8814

Welcome to the technical support center for **GSK8814**, a potent and selective chemical probe for the ATAD2 bromodomain. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of **GSK8814** and to help interpret unexpected experimental outcomes.

## Quick Facts: GSK8814 and Negative Control GSK8815

To facilitate robust experimental design and data interpretation, all quantitative data for **GSK8814** and its recommended negative control, GSK8815, are summarized below.

Parameter	GSK8814 (Active Probe)	GSK8815 (Negative Control)	Reference
Target	ATAD2 Bromodomain	Inactive against ATAD2	[1]
IC50 (ATAD2)	0.059 $\mu$ M	Not active	[2][3]
pKd (ATAD2, ITC)	8.1	5.5	[1]
pKi (ATAD2, BROMOscan)	8.9	Not determined	[2][3]
pIC50 (ATAD2, TR-FRET)	7.3	5.5	[2][3]
Selectivity	>500-fold over BRD4 BD1	Not applicable	[2][3]
Cellular Target Engagement (EC50, NanoBRET)	2 $\mu$ M	Not active	[1]

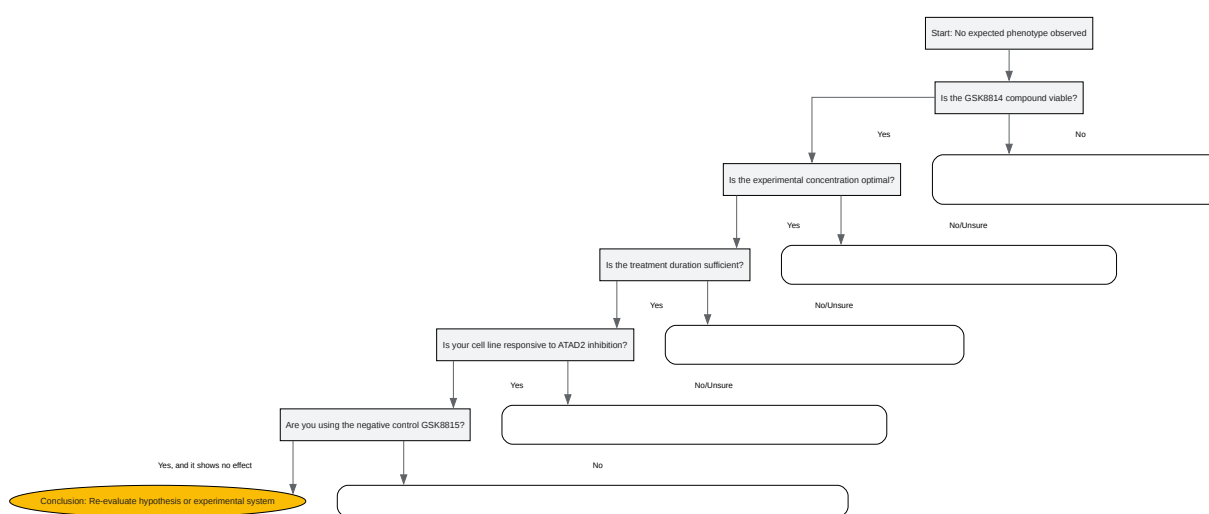
## Troubleshooting Guide for Unexpected Results with GSK8814

This guide is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.

### Question 1: I am not observing the expected phenotype (e.g., decreased cell viability, altered gene expression) after treating my cells with GSK8814.

This is a common issue that can arise from several factors, from the compound itself to the experimental setup.

Troubleshooting Workflow: No Observed Phenotype



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Troubleshooting workflow for lack of an expected phenotype.

## Question 2: I am observing a significant effect with both **GSK8814** and the negative control, **GSK8815**.

This scenario suggests that the observed phenotype is not due to the specific inhibition of ATAD2.

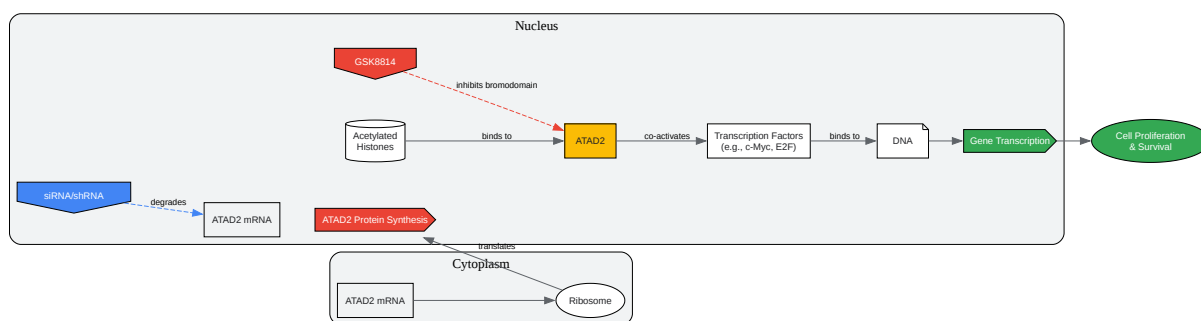
Possible Causes and Solutions:

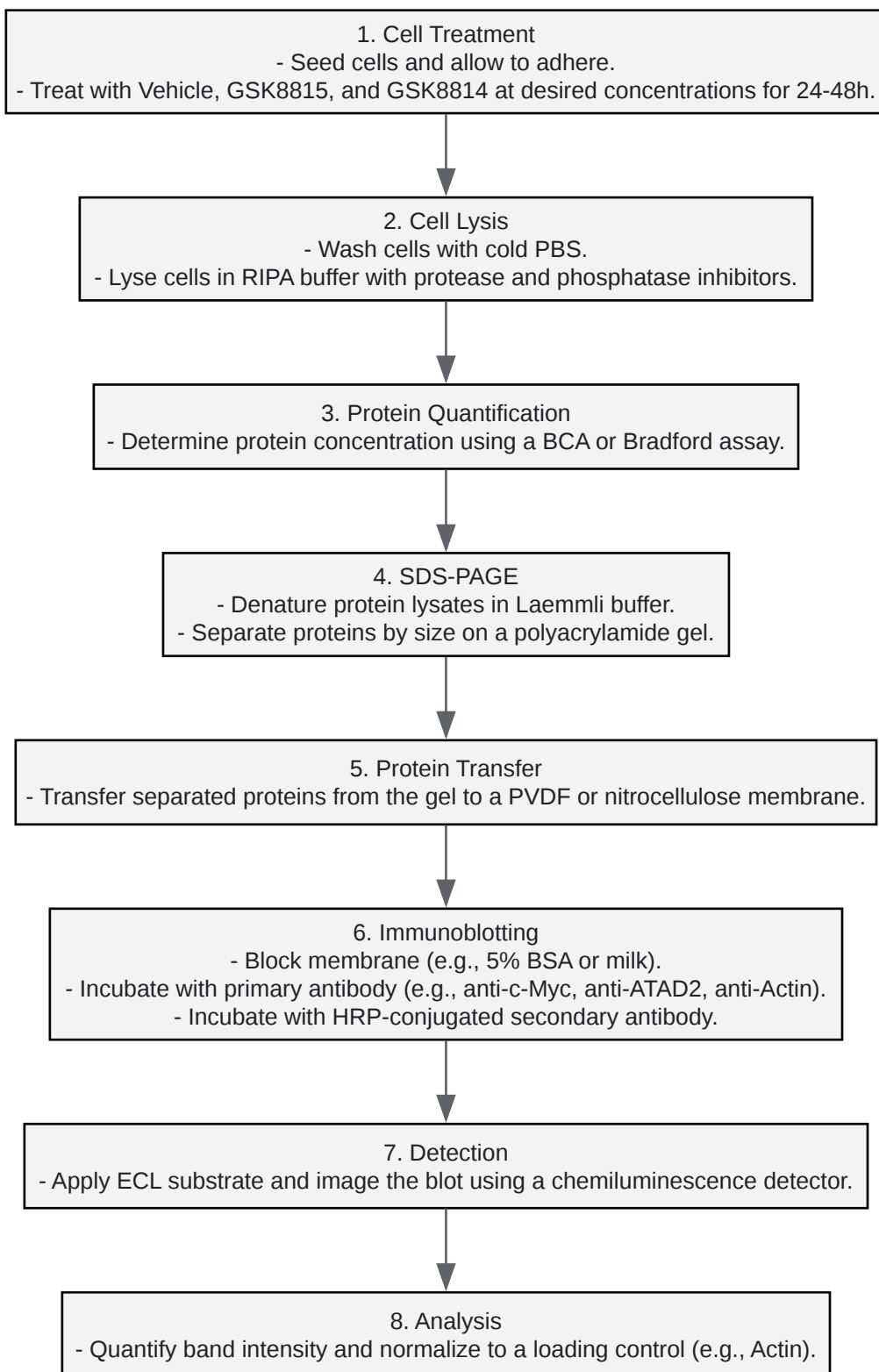
- High Compound Concentration: At high concentrations, even relatively inert molecules can cause non-specific cellular stress or toxicity.
  - Solution: Lower the concentration of both **GSK8814** and GSK8815. Stick to the lowest effective concentration of **GSK8814** as determined by your dose-response experiments. The original developers of **GSK8814** recommend not exceeding low-micromolar concentrations to avoid potential off-target effects.
- Solvent Toxicity: The vehicle (e.g., DMSO) used to dissolve the compounds may be causing toxicity.
  - Solution: Ensure the final concentration of the solvent in your cell culture media is consistent across all conditions (including untreated controls) and is at a non-toxic level (typically <0.1% for DMSO).
- Assay Interference: The chemical scaffold of the compounds might be interfering with your assay readout (e.g., autofluorescence in a fluorescence-based assay).
  - Solution: Run a control with the compounds in a cell-free version of your assay, if possible, to check for direct interference.

## Question 3: The effect of **GSK8814** is less potent or has a different phenotype than ATAD2 knockdown (e.g., using siRNA/shRNA).

This is an important observation that highlights the difference between inhibiting a protein's function with a small molecule and removing the protein entirely.

## Signaling Pathway: ATAD2's Role as a Transcriptional Co-activator





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## References

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